6-amino-N-(3-morpholinopropyl)nicotinamide
Description
6-amino-N-(3-morpholinopropyl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of nicotinamide, which is known for its role in biological systems, particularly in redox reactions and as a precursor to NAD+ and NADP+.
Properties
CAS No. |
827588-12-5 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6-amino-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c14-12-3-2-11(10-16-12)13(18)15-4-1-5-17-6-8-19-9-7-17/h2-3,10H,1,4-9H2,(H2,14,16)(H,15,18) |
InChI Key |
KZDTYRCQGJVYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(3-morpholinopropyl)nicotinamide typically involves the reaction of 6-aminonicotinamide with 3-morpholinopropylamine. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Nucleophilic Substitution and Amide Bond Formation
The synthesis of 6-amino-N-(3-morpholinopropyl)nicotinamide involves sequential nucleophilic substitution and amide coupling reactions:
-
Step 1 : Reacting 6-aminonicotinoyl chloride with 3-morpholinopropylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the amide bond via nucleophilic acyl substitution .
-
Step 2 : Purification via recrystallization (ethanol/water) yields the hydrochloride salt, with typical yields of 68–75%.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0–5°C (amide coupling) |
| Catalyst | Triethylamine (base) |
| Reaction Time | 4–6 hours |
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M, reflux, 12h) cleaves the amide bond, yielding 6-aminonicotinic acid and 3-morpholinopropylammonium chloride .
-
Basic Hydrolysis : NaOH (2M, 80°C, 8h) produces 6-aminonicotinate sodium salt and free 3-morpholinopropylamine .
Kinetic Data :
| Condition | Rate Constant (k, h⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| 6M HCl | 0.12 ± 0.02 | 45.3 |
| 2M NaOH | 0.09 ± 0.01 | 52.1 |
Alkylation and Acylation at the 6-Amino Group
The primary amine on the nicotinamide ring participates in alkylation and acylation:
-
Alkylation : Reacting with ethyl bromoacetate (K₂CO₃, DMF, 60°C) forms N-alkylated derivatives .
-
Acylation : Treatment with acetyl chloride (pyridine, RT) yields N-acetylated products .
Product Yields :
| Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethyl bromoacetate | 82 | 98.5 |
| Acetyl chloride | 78 | 97.2 |
Morpholine Ring Reactivity
The morpholinopropyl side chain undergoes ring-opening reactions under strong acidic conditions:
-
HCl-Mediated Ring Opening : Concentrated HCl (12M, 100°C, 24h) cleaves the morpholine ring, generating 3-aminopropanol and ethylene glycol derivatives.
Mechanistic Pathway :
-
Protonation of the morpholine oxygen.
-
Nucleophilic attack by chloride ion at the β-carbon.
Enzymatic Interactions with NAMPT
As a NAMPT inhibitor, the compound competitively binds to the enzyme’s active site:
Enzyme Inhibition Data :
| Parameter | Value |
|---|---|
| IC₅₀ (NAMPT) | 42 nM |
| Selectivity (vs PARP) | >500-fold |
Phosphorylation Reactions
The hydroxyl group in synthetic intermediates can undergo phosphorylation:
-
POCl₃-Mediated Phosphorylation : Reacting with phosphorus oxychloride (DMF, 0°C) introduces a phosphate group at the ribose moiety in related nicotinamide riboside analogs .
Reaction Optimization :
| Parameter | Optimal Value |
|---|---|
| POCl₃ Equiv | 1.2 |
| Solvent | DMF/CH₃CN (1:1) |
| Temperature | 0°C → RT |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Half-Life :
pH t₁/₂ (h) 1.2 2.1 7.4 48.6 9.0 12.3
Degradation products include 6-aminonicotinamide and morpholine-propylamine .
Scientific Research Applications
6-amino-N-(3-morpholinopropyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving NAD+ and NADP+.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-amino-N-(3-morpholinopropyl)nicotinamide involves its interaction with NADP±dependent enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD). By inhibiting G6PD, the compound leads to ATP depletion and increased reactive oxygen species (ROS) levels, which can induce cell death in cancer cells . This mechanism makes it a potential candidate for combination therapy with DNA-crosslinking agents like cisplatin.
Comparison with Similar Compounds
Similar Compounds
6-aminonicotinamide: A precursor to 6-amino-N-(3-morpholinopropyl)nicotinamide, known for its role as a G6PD inhibitor.
3-morpholinopropylamine: A related compound used in the synthesis of various derivatives.
Nicotinamide: A well-known compound involved in NAD+ and NADP+ synthesis.
Uniqueness
This compound is unique due to its combined structural features of nicotinamide and morpholine, which confer distinct biological activities. Its ability to inhibit G6PD and deplete ATP levels sets it apart from other similar compounds, making it a promising candidate for further research and potential therapeutic applications .
Biological Activity
6-amino-N-(3-morpholinopropyl)nicotinamide is a derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound is characterized by its unique structure, which includes a morpholinopropyl side chain that may influence its pharmacological properties.
Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various chemical pathways, often involving the reaction of nicotinamide with morpholine derivatives. The synthesis process typically requires careful control of reaction conditions to ensure the desired purity and yield.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on cancer cells, enzyme inhibition, and potential therapeutic applications.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and growth .
2. Enzyme Inhibition
One notable area of research involves the compound's role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. Inhibition of NAMPT leads to decreased NAD+ levels, which is particularly effective in cancer cells that rely heavily on NAD+ for energy production . The following table summarizes key findings related to enzyme inhibition:
| Study | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| NAMPT | 5.2 | Significant reduction in NAD+ levels | |
| DHFR | 10.5 | Moderate inhibition observed |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study A : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
- Study B : In a mouse model of leukemia, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to NAMPT and other enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
